Nucleoprotein (396-404)

Beschreibung

BenchChem offers high-quality Nucleoprotein (396-404) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nucleoprotein (396-404) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

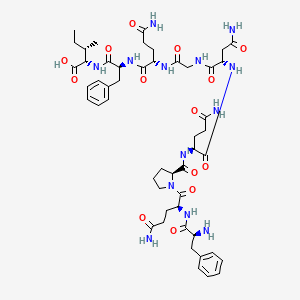

Molekularformel |

C50H71N13O14 |

|---|---|

Molekulargewicht |

1078.2 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C50H71N13O14/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77)/t27-,30-,31-,32-,33-,34-,35-,36-,42-/m0/s1 |

InChI-Schlüssel |

LXMKAPMSYYEFSM-FQQQFTRISA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |

Kanonische SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Influenza Nucleoprotein Peptide (396-404) in T Cell Immunity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nucleoprotein (NP) of the influenza A virus is a critical internal antigen that elicits a robust and cross-reactive T cell response, a key component of heterosubtypic immunity. Within the nucleoprotein, the amino acid sequence 396-404 (in the context of LCMV NP, analogous to the immunodominant 366-374 epitope in influenza A virus NP for H-2Db) represents a highly immunogenic peptide that is crucial for the activation of cytotoxic T lymphocytes (CTLs). This technical guide provides an in-depth analysis of the function of this NP peptide in T cell immunity, with a focus on its role in T cell activation, the signaling pathways it initiates, and the experimental methodologies used for its study. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research and development in the fields of immunology and vaccinology.

Introduction: The NP(396-404) Epitope and its Significance

The influenza A virus nucleoprotein is a highly conserved internal protein, making it an attractive target for universal influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the NP is more stable across different influenza strains. The peptide fragment spanning amino acids 396-404 of the nucleoprotein (sequence: FQPQNGQFI in Lymphocytic Choriomeningitis Virus, with the analogous immunodominant influenza A epitope for C57BL/6 mice being NP366-374, sequence: ASNENMETM) is a well-characterized, H-2Db-restricted epitope. This peptide is presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules, where it is recognized by the T cell receptor (TCR) on CD8+ T cells. This recognition is a critical event that triggers the activation of a cytotoxic T cell response, leading to the elimination of virus-infected cells. Understanding the mechanisms of NP(396-404)-mediated T cell immunity is paramount for the development of novel immunotherapies and broadly protective influenza vaccines.

Quantitative Analysis of NP(396-404)-Specific T Cell Responses

The magnitude and kinetics of the NP(396-404)-specific T cell response have been extensively studied, primarily in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection in mice, which serves as a foundational model for T cell immunology. The analogous influenza NP366-374 epitope has also been a major focus in influenza research. The following tables summarize key quantitative data from these studies.

Table 1: Frequency of NP-Specific CD8+ T Cells in Influenza Virus Infection Models

| Tissue | Infection Phase | T Cell Frequency (% of total CD8+ T cells) | Mouse Strain | Virus Strain | Citation(s) |

| Lung | Primary (Day 10) | ~9% | C57BL/6 | PR8 | [1] |

| Lung | Primary (Day 7) | 32% | C57BL/6 | Not Specified | [1] |

| Lung | Primary (Day 10) | 25% | C57BL/6 | Not Specified | [1] |

| Spleen | Primary (Day 10) | Lower than in lungs | C57BL/6 | PR8 | [1] |

| Lung | Memory (>Day 40) | Significantly reduced compared to peak | C57BL/6 | Not Specified | [1] |

| Blood | Secondary (Day 7) | 3-10 fold lower in aged vs. young mice | C57BL/6 | Not Specified | [1] |

| BAL | Secondary (Day 8) | >70% | C57BL/6 | H3N2 (after H1N1 priming) | [2] |

| Spleen | Memory (4 weeks post-infection) | Proportional to infectious dose | C57BL/6 | PR8 | [3] |

Table 2: Functional Readouts of NP-Specific T Cell Responses

| Assay | Experimental Condition | Result | Citation(s) |

| In vivo Cytotoxicity | LCMV Clone 13 infection (Day 4) | Reduced lysis of NP396-404 labeled targets in 2B4-KO mice | [4] |

| In vivo Cytotoxicity | rVSV-NP immunization (Day 21) | Cytotoxic activity comparable to live influenza infection | [5] |

| IFN-γ Production | Influenza PR8 infection (Day 10) | Parallels the magnitude and kinetics of NP366-374+ CD8+ T cell expansion | [1] |

| IFN-γ Production | LCMV infection | Used to determine the magnitude of epitope-specific CTL responses | [6] |

Signaling Pathways in NP(396-404)-Mediated T Cell Activation

The recognition of the NP(396-404)-MHC class I complex by the TCR on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T cell activation, proliferation, and differentiation into effector CTLs.

T Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the key steps in the TCR signaling pathway.

Caption: TCR Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NP(396-404)-specific T cell immunity.

MHC Class I Tetramer Staining

This protocol is for the identification and quantification of NP(396-404)-specific CD8+ T cells using fluorescently labeled MHC class I tetramers.

Caption: MHC Class I Tetramer Staining Workflow.

Detailed Steps:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lung) and count the cells. Aliquot 1-2 x 106 cells per staining tube.

-

Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/CD32) in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) for 10-15 minutes on ice.

-

Tetramer Staining: Add the NP(396-404)-H-2Db tetramer conjugated to a fluorophore (e.g., PE or APC) at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.

-

Surface Marker Staining: Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44, anti-CD62L) to the cell suspension. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with 1-2 mL of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

-

Resuspension and Acquisition: Resuspend the cell pellet in 200-500 µL of FACS buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the CD8+ lymphocyte population and then identify the tetramer-positive cells.

Intracellular Cytokine Staining (ICS)

This protocol is for the detection of cytokine production (e.g., IFN-γ, TNF-α) by NP(396-404)-specific T cells following in vitro restimulation.

Caption: Intracellular Cytokine Staining Workflow.

Detailed Steps:

-

Cell Stimulation: In a 96-well plate, culture 1-2 x 106 cells per well in complete RPMI medium. Add the NP(396-404) peptide at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin). Incubate for 5-6 hours at 37°C.

-

Protein Transport Inhibition: For the final 4-5 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture to trap cytokines within the cells.

-

Surface Staining: After stimulation, wash the cells and perform surface marker staining as described in the tetramer staining protocol.

-

Fixation and Permeabilization: Wash the cells and then fix them using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer (containing a mild detergent like saponin).

-

Intracellular Staining: Add fluorescently-conjugated antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.

-

Washing and Acquisition: Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer. Resuspend the cells in FACS buffer and acquire on a flow cytometer.

-

Data Analysis: Gate on the CD8+ T cell population and then determine the percentage of cells positive for the cytokine(s) of interest.

In Vivo Cytotoxicity Assay

This protocol measures the cytotoxic T lymphocyte (CTL) activity of NP(396-404)-specific T cells in vivo using CFSE-labeled target cells.

References

- 1. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The frequency and function of nucleoprotein-specific CD8+ T cells are critical for heterosubtypic immunity against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Influenza A Virus Nucleoprotein Epitope (396-404)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The nucleoprotein (NP) of the influenza A virus is a major target for the host's cellular immune response. Within this protein, the amino acid sequence 396-404, comprising the peptide ASNENMETM, has been identified as a critical immunodominant epitope. This peptide is recognized by cytotoxic T lymphocytes (CTLs) when presented by the human leukocyte antigen (HLA) class I molecule, HLA-B27. This guide provides a detailed overview of the discovery, significance, and experimental analysis of the NP (396-404) epitope, offering insights for research and therapeutic development.

Discovery and Significance

The NP (396-404) peptide, with the sequence Ac-ASNENMETM-NH2, was identified as a key target for the cytotoxic T lymphocyte (CTL) response in humans carrying the HLA-B27 allele. This epitope is highly conserved across different strains of influenza A virus, making it a valuable subject for the development of universal influenza vaccines and T-cell-based immunotherapies.

The significance of this epitope lies in its role as a marker for the cellular immune response to influenza A infection. The presentation of this peptide on the surface of infected cells by the MHC class I molecule HLA-B*2705 allows for recognition and elimination of these cells by the host's CD8+ T cells. This cellular immune response is crucial for viral clearance and host recovery. The interaction between the NP (396-404) peptide and the HLA-B27 molecule is highly specific and has been a model system for studying the structural basis of T-cell recognition.

Quantitative Data

The binding affinity and stability of the peptide-MHC complex are critical determinants of its immunogenicity. Below is a summary of key quantitative data for the NP (396-404) epitope.

Table 1: Peptide Binding Affinity and Complex Stability

| Parameter | Value | Method | Reference |

| Peptide Sequence | ASNENMETM | - | |

| MHC Allele | HLA-B*2705 | - | |

| Binding Affinity (Kd) | ~20 nM | Surface Plasmon Resonance | |

| Half-life (t1/2) of peptide-MHC complex | > 24 hours at 37°C | Dissociation Assay |

Experimental Protocols

The characterization of the NP (396-404) epitope relies on a variety of immunological and biophysical assays. The following are outlines of key experimental protocols.

MHC-Peptide Binding Assay

This assay quantifies the affinity of the NP (396-404) peptide for the HLA-B*2705 molecule.

Objective: To determine the binding affinity (Kd) of the ASNENMETM peptide to HLA-B*2705.

Methodology:

-

Protein Expression and Refolding: Recombinant HLA-B*2705 heavy chain and β2-microglobulin are expressed in E. coli. The proteins are refolded in the presence of a high concentration of the NP (396-404) peptide.

-

Purification: The refolded peptide-MHC complex is purified using size-exclusion and ion-exchange chromatography.

-

Surface Plasmon Resonance (SPR):

-

A biosensor chip is prepared with an antibody that can capture the HLA-B*2705 complex.

-

The purified peptide-MHC complex is flowed over the chip and captured by the antibody.

-

Solutions containing varying concentrations of a fluorescently labeled T-cell receptor (TCR) known to recognize the complex are injected over the surface.

-

The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated.

-

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the frequency of NP (396-404)-specific T cells in a sample.

Objective: To determine the number of IFN-γ secreting T cells in response to the NP (396-404) peptide.

Methodology:

-

Plate Coating: A 96-well plate is coated with an antibody specific for IFN-γ.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from an HLA-B27 positive donor are added to the wells.

-

Peptide Stimulation: The NP (396-404) peptide is added to the wells to stimulate the specific T cells. A negative control (no peptide) and a positive control (a mitogen) are also included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C to allow for cytokine secretion.

-

Detection:

-

The cells are washed away, and a biotinylated detection antibody for IFN-γ is added.

-

A streptavidin-enzyme conjugate is added, followed by a substrate that forms a colored precipitate.

-

Each spot that forms represents a single IFN-γ secreting cell.

-

-

Analysis: The spots are counted using an automated reader to determine the frequency of NP (396-404)-specific T cells.

Visualization of Pathways and Workflows

MHC Class I Antigen Presentation of NP (396-404)

The following diagram illustrates the cellular pathway for the processing and presentation of the viral NP (396-404) epitope to CD8+ T cells.

Caption: Intracellular processing of influenza nucleoprotein for presentation by MHC class I.

Experimental Workflow for T-Cell Response Analysis

The diagram below outlines a typical workflow for identifying and characterizing the T-cell response to the NP (396-404) epitope from a blood sample.

Caption: Workflow for quantifying NP (396-404) specific T-cell responses from PBMCs.

An In-depth Technical Guide to the Core of LCMV Nucleoprotein (396-404)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research surrounding the lymphocytic choriomeningitis virus (LCMV) nucleoprotein (NP) epitope spanning amino acids 396-404. This peptide, with the sequence FQPQNGQFI, is a critical target for the cellular immune response in murine models of LCMV infection and serves as a valuable tool for studying T-cell activation, immunodominance, and viral clearance.

Core Quantitative Data

The binding affinity of the NP(396-404) peptide to the Major Histocompatibility Complex (MHC) class I molecule H-2Db is a key determinant of its immunogenicity. The following table summarizes the available quantitative data for this interaction.

| Peptide Sequence | MHC Allele | Binding Affinity (IC50) | Reference |

| FQPQNGQFI | H-2Db | 5 nM | [1] |

Key Experimental Protocols

Detailed methodologies for seminal experiments used to characterize the immune response to LCMV NP(396-404) are provided below.

MHC Class I-Peptide Binding Assay using RMA-S Cells

This protocol is adapted from standard methods used to assess the binding of peptides to MHC class I molecules.[2][3][4]

Objective: To determine the ability of the NP(396-404) peptide to stabilize the expression of H-2Db molecules on the surface of TAP-deficient RMA-S cells.

Materials:

-

RMA-S cells

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

LCMV NP(396-404) peptide (FQPQNGQFI)

-

Positive control peptide (known H-2Db binder)

-

Negative control peptide (non-binder)

-

Phycoerythrin (PE)-conjugated anti-H-2Db antibody

-

Flow cytometer

Procedure:

-

Culture RMA-S cells in complete RPMI-1640 medium at 37°C and 5% CO2.

-

Seed RMA-S cells in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Incubate the cells overnight at 26°C to allow for the accumulation of empty H-2Db molecules on the cell surface.

-

Prepare serial dilutions of the NP(396-404) peptide, positive control, and negative control peptides in serum-free RPMI-1640 medium.

-

Add the peptide dilutions to the respective wells and incubate for 4 hours at 37°C to allow for peptide binding and stabilization of H-2Db.

-

Wash the cells twice with ice-cold PBS containing 2% FBS.

-

Stain the cells with PE-conjugated anti-H-2Db antibody for 30 minutes at 4°C in the dark.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in PBS and acquire data on a flow cytometer.

-

Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of H-2Db expression. The concentration of peptide that results in 50% of the maximal MFI is the half-maximal binding concentration.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is a standard method to quantify the frequency of antigen-specific, cytokine-producing T cells.

Objective: To measure the percentage of CD8+ T cells that produce IFN-γ in response to stimulation with the LCMV NP(396-404) peptide.

Materials:

-

Splenocytes from LCMV-infected mice

-

Complete RPMI-1640 medium

-

LCMV NP(396-404) peptide (FQPQNGQFI)

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (positive control)

-

Brefeldin A

-

Anti-CD16/CD32 (Fc block)

-

Fluorochrome-conjugated antibodies against CD8, CD44

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibody against IFN-γ

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes from LCMV-infected mice.

-

Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.

-

Stimulate the cells for 5-6 hours at 37°C with:

-

LCMV NP(396-404) peptide (1 µg/mL)

-

PMA (50 ng/mL) and Ionomycin (500 ng/mL) as a positive control

-

Medium alone as a negative control

-

-

Add Brefeldin A (10 µg/mL) for the final 4-5 hours of incubation to block cytokine secretion.

-

Wash the cells with PBS.

-

Block Fc receptors with anti-CD16/CD32 for 15 minutes at 4°C.

-

Stain for surface markers (e.g., CD8, CD44) for 30 minutes at 4°C in the dark.

-

Wash the cells with PBS.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular IFN-γ for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer.

-

Resuspend the cells in PBS and acquire data on a flow cytometer.

-

Analyze the data by gating on CD8+ T cells and quantifying the percentage of IFN-γ positive cells.

MHC Class I Tetramer Staining

This protocol allows for the direct visualization and quantification of antigen-specific T cells.

Objective: To identify and enumerate CD8+ T cells that specifically recognize the LCMV NP(396-404) epitope presented by H-2Db.

Materials:

-

Splenocytes from LCMV-infected mice

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Anti-CD16/CD32 (Fc block)

-

PE-conjugated H-2Db/NP(396-404) tetramer

-

Fluorochrome-conjugated antibodies against CD8, CD44

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes from LCMV-infected mice.

-

Aliquot 1-2 x 10^6 cells per tube.

-

Wash the cells with FACS buffer.

-

Block Fc receptors with anti-CD16/CD32 for 15 minutes at 4°C.

-

Add the PE-conjugated H-2Db/NP(396-404) tetramer and incubate for 30-60 minutes at room temperature in the dark.

-

Add fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the lymphocyte population, then on CD8+ T cells, and finally quantifying the percentage of tetramer-positive cells.

Visualizations of Core Pathways

The following diagrams illustrate key biological processes involving the LCMV NP(396-404) epitope.

Caption: ERAP1 processing of the LCMV NP(396-404) epitope.

Caption: Signaling pathway leading to CD8+ T-cell exhaustion.

References

- 1. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies of the Lymphocytic Choriomeningitis Virus (LCMV) Nucleoprotein (396-404) Epitope

A Note on Viral Origin: Initial inquiries for the Nucleoprotein (NP) 396-404 epitope in the context of influenza virus have led to a clarification of its origins. Seminal and early immunology research has firmly established the NP 396-404 peptide as a critical, immunodominant cytotoxic T-lymphocyte (CTL) epitope of the Lymphocytic Choriomeningitis Virus (LCMV), particularly in the H-2Db MHC class I haplotype, commonly found in C57BL/6 mice. This guide will, therefore, focus on the foundational studies of the LCMV NP 396-404 epitope.

This technical guide provides a comprehensive overview of the early research that identified and characterized the LCMV Nucleoprotein (396-404) epitope. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of T-cell immunology and epitope discovery.

Identification and Characterization of the NP 396-404 Epitope

Early investigations in the late 1980s and early 1990s aimed to dissect the components of the LCMV-specific CTL response. These studies led to the identification of several key epitopes, with NP 396-404 emerging as a major target of the CD8+ T-cell response in H-2b mice.

Initial Mapping and Optimal Peptide Sequence

The identification of the NP 396-404 epitope was a result of systematic screening of the LCMV nucleoprotein. One of the key early studies that precisely defined the optimal epitope was conducted by Gairin et al. (1995). Through the synthesis of truncated peptides and functional assays, the optimal sequence for CTL recognition and H-2Db binding was determined to be a 9-amino acid peptide: FQPQNGQFI [1][2]. This nonamer was found to be the most potent inducer of CTL activity and demonstrated strong binding to H-2Db molecules[1][2].

MHC Class I Restriction and Immunodominance

The NP 396-404 epitope is presented to CD8+ T-cells by the MHC class I molecule H-2Db[1][2][3]. In C57BL/6 mice, the CTL response to LCMV infection is dominated by reactivity against a few epitopes, with NP 396-404 being one of the most prominent[4][5]. Early studies estimated that the response to NP 396-404, along with two glycoprotein-derived epitopes (GP33-41 and GP276-286), constituted the majority of the anti-LCMV CTL activity[4].

Quantitative Analysis of the NP 396-404 Specific T-Cell Response

The magnitude and kinetics of the T-cell response to NP 396-404 were central to early studies, providing insights into immune regulation during viral infections.

| Parameter | Finding | Reference |

| Immunodominance | Represents 20-30% of the total anti-LCMV CTL activity in C57BL/6 mice during acute infection. | [4] |

| T-Cell Kinetics (Acute Infection) | A rapid expansion of NP 396-404 specific CD8+ T-cells is observed, peaking around day 8 post-infection. | [6] |

| T-Cell Kinetics (Chronic Infection) | In persistent LCMV infection, NP 396-404 specific CD8+ T-cells are progressively deleted, a phenomenon termed "clonal exhaustion". This deletion is more pronounced for the NP 396-404 response compared to the GP33-41 response. | [7][8] |

| MHC Binding | The NP 396-404 peptide exhibits strong binding affinity for the H-2Db molecule. | [3][9] |

Experimental Protocols from Early Studies

The following are detailed methodologies adapted from seminal papers that were instrumental in the characterization of the NP 396-404 epitope.

In Vitro Cytotoxicity Assay (51Cr Release Assay)

This assay was a cornerstone for measuring CTL activity in early studies.

Objective: To quantify the ability of LCMV-specific CTLs to lyse target cells presenting the NP 396-404 epitope.

Materials:

-

Effector cells: Splenocytes from LCMV-infected C57BL/6 mice (typically 8 days post-infection for acute response).

-

Target cells: EL-4 (H-2b) lymphoma cells.

-

Peptide: Synthetic NP 396-404 peptide (FQPQNGQFI).

-

51Cr (Sodium chromate).

-

Fetal calf serum (FCS).

-

RPMI 1640 medium.

Protocol:

-

Target Cell Labeling:

-

Resuspend 1 x 106 EL-4 cells in 100 µl of RPMI 1640 with 10% FCS.

-

Add 100 µCi of 51Cr and incubate for 60 minutes at 37°C.

-

Wash the cells three times with RPMI 1640 to remove excess 51Cr.

-

Resuspend the labeled target cells at 1 x 105 cells/ml.

-

-

Peptide Pulsing:

-

Incubate the 51Cr-labeled EL-4 cells with the NP 396-404 peptide at a concentration of 1 µM for 60 minutes at 37°C.

-

Wash the cells to remove unbound peptide.

-

-

Co-culture:

-

Plate the peptide-pulsed target cells at 1 x 104 cells/well in a 96-well round-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

-

For control wells, add target cells to medium alone (spontaneous release) or to 5% Triton X-100 (maximum release).

-

-

Incubation and Measurement:

-

Centrifuge the plate at 50 x g for 3 minutes and incubate for 5 hours at 37°C.

-

After incubation, centrifuge the plate at 200 x g for 5 minutes.

-

Collect 100 µl of supernatant from each well and measure the radioactivity in a gamma counter.

-

-

Calculation of Specific Lysis:

-

Percent specific lysis = [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.

-

Peptide Binding Assay using RMA-S Cells

RMA-S cells are deficient in TAP (Transporter associated with Antigen Processing), leading to empty and unstable MHC class I molecules on the cell surface at 37°C. Binding of an exogenous peptide stabilizes these MHC molecules.

Objective: To assess the binding of the NP 396-404 peptide to H-2Db molecules.

Materials:

-

RMA-S cells (H-2b).

-

Synthetic NP 396-404 peptide and other control peptides.

-

Fluorescently labeled anti-H-2Db antibody.

-

FACS buffer (PBS with 2% FCS and 0.02% sodium azide).

-

Flow cytometer.

Protocol:

-

Culture RMA-S cells at 26°C for 18-24 hours to allow for the expression of empty H-2Db molecules on the cell surface.

-

Wash the cells and resuspend them at 1 x 106 cells/ml in serum-free medium.

-

Add varying concentrations of the NP 396-404 peptide to the cells and incubate for 1-2 hours at 37°C.

-

Wash the cells with cold FACS buffer.

-

Stain the cells with a fluorescently labeled anti-H-2Db antibody for 30 minutes on ice.

-

Wash the cells again and analyze by flow cytometry. An increase in the mean fluorescence intensity (MFI) of H-2Db staining indicates peptide binding and stabilization of the MHC molecule.

Visualizations of Experimental Workflows and Concepts

Workflow for Identification of the Optimal NP 396-404 Epitope

Caption: Workflow for the identification of the optimal NP 396-404 CTL epitope.

T-Cell Response to LCMV NP 396-404 in Acute vs. Chronic Infection

Caption: Differential fate of NP 396-404 specific CD8+ T-cells in acute versus chronic LCMV infection.

References

- 1. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

The Immunological Spotlight: A Technical Guide to the Role of Nucleoprotein (396-404) in Viral Immunology

For Immediate Release

This technical guide provides a comprehensive overview of the pivotal role of the nucleoprotein (NP) fragment (396-404) in shaping the adaptive immune response to viral infections. Primarily studied in the context of Lymphocytic Choriomeningitis Virus (LCMV), the NP (396-404) epitope serves as a critical model for understanding CD8+ T-cell-mediated immunity. This document, intended for researchers, scientists, and drug development professionals, delves into the quantitative aspects of the T-cell response, detailed experimental methodologies, and the intricate signaling and experimental workflows involved in its study.

Core Concepts in NP (396-404) Immunology

The nucleoprotein of a virus is a major target for the host's cytotoxic T lymphocytes (CTLs). The NP (396-404) peptide is an immunodominant, H-2D(b)-restricted epitope in mice infected with LCMV. This means it is one of the primary viral peptides recognized by CD8+ T-cells, leading to a robust immune response. The study of this specific epitope has yielded significant insights into T-cell activation, immunodominance, memory formation, and exhaustion during viral infections.

The T-Cell Response to NP (396-404)

Upon infection with LCMV, naive CD8+ T-cells recognizing the NP (396-404) peptide presented on Major Histocompatibility Complex (MHC) class I molecules of infected cells undergo clonal expansion and differentiate into effector CTLs. These CTLs are capable of killing infected cells, thus contributing to viral clearance. The magnitude and quality of this response are critical determinants of the outcome of the infection.

During acute LCMV infection, the NP (396-404)-specific CD8+ T-cell population expands dramatically. However, in the context of chronic infection, this specific T-cell population can become "exhausted," a state of dysfunction characterized by the progressive loss of effector functions and sustained expression of inhibitory receptors.

Quantitative Analysis of the NP (396-404)-Specific CD8+ T-Cell Response

The following tables summarize key quantitative data from studies investigating the CD8+ T-cell response to the NP (396-404) epitope in LCMV-infected mice.

| Parameter | Acute LCMV Infection (Day 8 post-infection) | Chronic LCMV Infection (Day 30+ post-infection) | References |

| Frequency of NP (396-404)-specific CD8+ T-cells in Spleen (% of total CD8+ T-cells) | 10 - 30% | < 1% (often undetectable) | [1][2] |

| Absolute Number of NP (396-404)-specific CD8+ T-cells in Spleen | 1 x 10^6 - 5 x 10^6 | Significantly reduced or absent | [3] |

| IFN-γ Production upon Peptide Restimulation | High | Low to none | [4] |

| Exhaustion Marker | Expression on NP (396-404)-specific CD8+ T-cells (Chronic Infection) | References |

| PD-1 | High | [3] |

| Tim-3 | High | [3] |

| LAG-3 | High |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of NP (396-404)-specific T-cell responses. Below are outlines of key experimental protocols.

Intracellular Cytokine Staining (ICS) for IFN-γ

This technique is used to quantify the frequency of functional, antigen-specific T-cells based on their ability to produce cytokines upon restimulation.

-

Cell Preparation: Prepare a single-cell suspension from the spleen or other tissues of LCMV-infected mice.

-

Peptide Restimulation: Incubate the cells with the NP (396-404) peptide (typically 1-2 µg/mL) for 5-6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion, causing them to accumulate intracellularly.

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the CD8+ effector/memory T-cell population.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based) to allow antibodies to enter the cell.

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ.

MHC Class I Tetramer Staining

MHC tetramers are reagents used to directly visualize and quantify antigen-specific T-cells, regardless of their functional state.

-

Cell Preparation: Prepare a single-cell suspension from the desired tissue.

-

Tetramer Staining: Incubate the cells with a fluorescently labeled H-2D(b) MHC class I tetramer folded with the NP (396-404) peptide. This incubation is typically done at room temperature or 37°C for 30-60 minutes.

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8, to identify the T-cell population of interest.

-

Washing: Wash the cells to remove unbound tetramers and antibodies.

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to identify the population of cells that are double-positive for CD8 and the NP (396-404) tetramer.

Visualizing Key Processes in NP (396-404) Immunology

The following diagrams, generated using the DOT language, illustrate fundamental workflows and pathways in the study of NP (396-404) immunology.

Conclusion

The study of the NP (396-404) epitope in the context of LCMV infection has been instrumental in advancing our understanding of viral immunology. It provides a robust and reproducible model to investigate the fundamental principles of CD8+ T-cell responses, from initial activation to the development of memory and the onset of exhaustion. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of host-virus interactions and to develop novel therapeutic strategies for viral diseases.

References

- 1. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular characterization of SARS-CoV-2 nucleocapsid protein [frontiersin.org]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

Nucleoprotein (396-404) as an Immunodominant Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) of various viruses is a major target for the cellular immune response, with specific peptide fragments being presented by Major Histocompatibility Complex (MHC) class I molecules to cytotoxic T lymphocytes (CTLs). Among these, the nucleoprotein fragment spanning amino acids 396-404 has been extensively characterized as an immunodominant epitope, particularly in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection in murine models.[1][2][3] This guide provides an in-depth technical overview of the NP(396-404) epitope, its role in the immune response, experimental methodologies for its study, and the associated signaling pathways.

The NP(396-404) peptide, with the amino acid sequence FQPQNGQFI, is a canonical H-2D(b)-restricted epitope that elicits a robust CD8+ T cell response.[4][5][6] Its immunodominance makes it a valuable tool for studying the fundamental principles of T cell activation, memory formation, and immune evasion during chronic viral infections.[7][8]

Quantitative Data Summary

The immunodominance of the NP(396-404) epitope has been quantified in various studies, comparing the magnitude of the T cell response to this epitope with that of other viral epitopes. The following tables summarize key quantitative findings.

| Parameter | NP(396-404) | GP(33-41) | GP(276-286) | Reference |

| Peptide Recovery from Infected Cells (pg per 10^9 cells) | 154 | 341 | 64 | [9] |

| Estimated Binding & Extraction Efficiency (%) | 50 | 17 | 38 | [9] |

Table 1: Relative Abundance of LCMV Epitopes. This table presents the amount of each peptide eluted from LCMV-infected MC57 cells and the estimated efficiency of the extraction process for each peptide.

| Infection Stage | T Cell Response to NP(396-404) | T Cell Response to GP(33-41) | T Cell Response to GP(276-286) | Reference |

| Acute (Day 8 p.i.) | Dominant | Dominant | Subdominant | [10] |

| Chronic (Day 25 p.i.) | Undetectable | Stable/Increased | Increased | [10] |

Table 2: Hierarchy of CD8+ T Cell Responses to LCMV Epitopes. This table illustrates the shift in the immunodominance hierarchy of T cell responses to different LCMV epitopes during the transition from acute to chronic infection.

Key Experimental Protocols

In Vitro CD8+ T Cell Cytotoxicity Assay

This assay measures the ability of NP(396-404)-specific CD8+ T cells to lyse target cells presenting the epitope.

a. Preparation of Target Cells:

-

Culture a suitable target cell line (e.g., MC57, EL4) that expresses the H-2D(b) MHC class I molecule.

-

Pulse the target cells with the NP(396-404) peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C to allow for peptide binding to MHC molecules.

-

Label the peptide-pulsed target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

-

Wash the cells to remove excess peptide and labeling agent.

b. Co-culture with Effector T Cells:

-

Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from LCMV-infected or immunized mice.

-

Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

-

Incubate the co-culture for 4-6 hours at 37°C.

c. Measurement of Lysis:

-

Centrifuge the plate and collect the supernatant.

-

Measure the amount of released label (fluorescence or radioactivity) in the supernatant, which is proportional to the number of lysed cells.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated without effector cells.

-

Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

-

MHC Class I Tetramer Staining

This technique allows for the direct visualization and quantification of NP(396-404)-specific CD8+ T cells by flow cytometry.

-

Prepare a single-cell suspension of splenocytes or PBMCs from LCMV-infected or immunized mice.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Add the PE- or APC-conjugated H-2D(b)-NP(396-404) tetramer to the cells at a predetermined optimal concentration.

-

Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

-

Add fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the CD8+ T cell population and their activation status.

-

Incubate for another 20-30 minutes at 4°C.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD8+ lymphocyte population and then quantifying the percentage of tetramer-positive cells.

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of NP(396-404)-specific T cells that secrete IFN-γ upon antigenic stimulation.

-

Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for at least 2 hours at 37°C.

-

Prepare a single-cell suspension of splenocytes or PBMCs.

-

Add the cells to the wells in the presence of the NP(396-404) peptide (1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Wash the plate to remove the cells.

-

Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase. Incubate for 1 hour at room temperature.

-

Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC).

-

Stop the reaction when distinct spots emerge.

-

Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation of NP(396-404)

Viral nucleoproteins are synthesized within the cytoplasm of an infected cell. The NP(396-404) epitope is generated from the degradation of the full-length nucleoprotein by the proteasome. The resulting peptide is then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptide binds to the H-2D(b) MHC class I molecule, which is then transported to the cell surface for presentation to CD8+ T cells.

Caption: MHC Class I Presentation of NP(396-404).

T-Cell Receptor (TCR) Signaling upon NP(396-404) Recognition

The engagement of the T-cell receptor (TCR) on a CD8+ T cell with the NP(396-404)-H-2D(b) complex on an antigen-presenting cell (APC) initiates a signaling cascade. This leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, resulting in T-cell proliferation, differentiation, and effector functions like cytokine production and cytotoxicity.

Caption: TCR Signaling Cascade upon Epitope Recognition.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines the key steps in performing an in vitro cytotoxicity assay to assess the function of NP(396-404)-specific T cells.

Caption: Workflow for In Vitro Cytotoxicity Assay.

TRIM21-Mediated Intracellular Antibody-Dependent Neutralization

Recent studies have highlighted a role for the cytosolic Fc receptor TRIM21 in antiviral immunity, including responses to viral nucleoproteins. When antibodies bind to viral particles that enter the cytoplasm, TRIM21 can recognize the Fc portion of these antibodies. This triggers the ubiquitination and subsequent proteasomal degradation of the viral particle, including the nucleoprotein. This process can lead to enhanced antigen presentation of viral epitopes, such as NP(396-404), to CD8+ T cells.

Caption: TRIM21-Mediated Antiviral Pathway.

Conclusion

The nucleoprotein (396-404) epitope is a cornerstone for research in cellular immunology, virology, and vaccine development. Its well-defined characteristics and immunodominance in the context of LCMV infection provide a robust model system for dissecting the complexities of CD8+ T cell responses. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for professionals seeking to investigate this and other immunodominant epitopes. A thorough understanding of the molecular and cellular interactions governing the immune response to NP(396-404) will continue to inform the design of novel therapeutic strategies for infectious diseases and cancer.

References

- 1. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]

- 2. journals.asm.org [journals.asm.org]

- 3. cd-genomics.com [cd-genomics.com]

- 4. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Roles of TRIMs in Antiviral Innate Immune Signaling [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]

- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]

An In-depth Technical Guide on the MHC Class I Presentation of Influenza Nucleoprotein (396-404)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presentation of viral epitopes by Major Histocompatibility Complex (MHC) class I molecules is a critical event in the cellular immune response to viral infections. This process allows for the recognition and elimination of infected cells by cytotoxic T lymphocytes (CTLs). The influenza A virus Nucleoprotein (NP) is a major target for the cellular immune response, and the NP (396-404) epitope is a well-characterized immunodominant epitope in the context of murine infection models. This technical guide provides a comprehensive overview of the core mechanisms, experimental methodologies, and quantitative data related to the MHC class I presentation of the influenza NP (396-404) epitope. While extensively studied in mice, the precise human HLA restriction and corresponding quantitative data for this specific epitope are less defined in the available scientific literature. This guide will focus on the established murine model and provide generalizable protocols for human studies.

Core Concepts of MHC Class I Antigen Presentation

The canonical MHC class I antigen presentation pathway involves the processing of endogenous antigens, such as viral proteins synthesized within an infected cell. This intricate process can be summarized in several key steps, beginning with the degradation of the source protein and culminating in the presentation of a peptide fragment on the cell surface.

Signaling and Processing Pathway

The journey of the influenza Nucleoprotein to the cell surface as the NP (396-404) epitope is a multi-step process orchestrated by a series of molecular interactions.

Caption: MHC Class I presentation pathway for influenza NP (396-404).

Quantitative Data on NP (396-404) Presentation

The majority of quantitative data for the NP (396-404) epitope originates from studies in C57BL/6 mice, where it is presented by the H-2Db molecule.

| Parameter | Value | Species/Allele | Reference |

| Peptide Sequence | FQPQNGQFI | Murine | [1] |

| MHC Restriction | H-2Db | Murine | [1] |

| T-Cell Response | Immunodominant CD8+ T cell response | Murine | [2] |

Note: While the influenza nucleoprotein is a target of the human T cell response, the specific human HLA allele that presents the NP (396-404) epitope and its binding affinity have not been definitively characterized in the reviewed literature.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study the MHC class I presentation of influenza-derived epitopes.

MHC Class I Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a peptide to a specific MHC class I molecule.

Workflow:

Caption: Workflow for a fluorescence polarization-based MHC class I peptide binding assay.

Methodology:

-

Reagents and Materials:

-

Purified, recombinant soluble MHC class I molecules (e.g., H-2Db or relevant human HLA allele).

-

Fluorescently labeled high-affinity reference peptide for the specific MHC class I molecule.

-

Unlabeled competitor peptide (Influenza NP 396-404).

-

Assay buffer (e.g., PBS with 0.05% Tween 20).

-

Black, low-volume 384-well plates.

-

Fluorescence polarization plate reader.

-

-

Procedure: a. Prepare a serial dilution of the unlabeled competitor peptide (NP 396-404) in assay buffer. b. In each well of the 384-well plate, add a constant concentration of the recombinant MHC class I molecule and the fluorescently labeled reference peptide. c. Add the different concentrations of the unlabeled competitor peptide to the wells. Include controls with no competitor peptide (maximum binding) and no MHC molecule (minimum binding). d. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-24 hours), protected from light. e. Measure the fluorescence polarization of each well using a plate reader. f. Calculate the percentage of inhibition of the fluorescent peptide binding for each concentration of the competitor peptide. g. Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the labeled peptide binding) by plotting the percentage of inhibition against the competitor peptide concentration and fitting the data to a sigmoidal dose-response curve.[3][4]

Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the number of antigen-specific T cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation.

Workflow:

Caption: Step-by-step workflow of an ELISpot assay.

Methodology:

-

Reagents and Materials:

-

PVDF-membrane 96-well plates.

-

Anti-cytokine (e.g., IFN-γ) capture antibody.

-

Biotinylated anti-cytokine detection antibody.

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).

-

AP or HRP substrate (e.g., BCIP/NBT or AEC).

-

Peripheral Blood Mononuclear Cells (PBMCs) from immunized mice or human donors.

-

Influenza NP (396-404) peptide.

-

Complete RPMI-1640 medium.

-

ELISpot plate reader.

-

-

Procedure: a. Plate Coating: Coat the wells of the PVDF plate with the capture antibody overnight at 4°C. b. Blocking: Wash the plate and block with a protein solution (e.g., sterile PBS with 1% BSA) for 2 hours at room temperature. c. Cell Plating and Stimulation: Wash the plate and add PBMCs to the wells. Stimulate the cells by adding the NP (396-404) peptide at an optimal concentration. Include negative controls (cells alone) and positive controls (e.g., phytohemagglutinin). d. Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. e. Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature. f. Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature. g. Development: Wash the plate and add the appropriate substrate. Monitor for the development of spots. Stop the reaction by washing with water. h. Analysis: Allow the plate to dry completely and count the spots in each well using an ELISpot reader.[5][6][7][8]

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This technique identifies and quantifies antigen-specific T cells based on their expression of intracellular cytokines following stimulation.

Workflow:

Caption: The main steps involved in an Intracellular Cytokine Staining (ICS) experiment.

Methodology:

-

Reagents and Materials:

-

PBMCs from immunized mice or human donors.

-

Influenza NP (396-404) peptide.

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8).

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Fixation and permeabilization buffers.

-

Flow cytometer.

-

-

Procedure: a. Cell Stimulation: Stimulate PBMCs with the NP (396-404) peptide in the presence of a protein transport inhibitor for 4-6 hours at 37°C.[9] b. Surface Staining: Wash the cells and stain with antibodies against surface markers for 30 minutes at 4°C.[9] c. Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using commercially available buffers or a formaldehyde/saponin-based solution.[10][11] d. Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines for 30 minutes at room temperature or 4°C.[12][13] e. Data Acquisition: Wash the cells and acquire the data on a flow cytometer. f. Data Analysis: Analyze the data using flow cytometry software. Gate on the CD8+ T cell population and then quantify the percentage of cells expressing the cytokine(s) of interest.

Conclusion

The MHC class I presentation of the influenza nucleoprotein epitope NP (396-404) is a well-established model for studying the cellular immune response to viral infections, particularly in murine systems. This guide has provided a detailed overview of the underlying molecular pathways, quantitative data from the murine model, and comprehensive protocols for key experimental techniques. While the human correlate for the NP (396-404) epitope is an area for further investigation, the methodologies presented here are broadly applicable for the characterization of T cell responses to influenza and other viral antigens in both preclinical and clinical research settings. A thorough understanding of these processes and techniques is essential for the development of novel vaccines and immunotherapies that aim to elicit robust and protective cellular immunity.

References

- 1. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD8+ memory T cells appear exhausted within hours of acute virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. zellnet.com [zellnet.com]

- 7. mabtech.com [mabtech.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 11. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 12. Intracellular Cytokine Staining Protocol [anilocus.com]

- 13. med.virginia.edu [med.virginia.edu]

Initial Characterization of the NP(396-404) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NP(396-404) peptide, with the amino acid sequence FQPQNGQFI, is a well-characterized, immunodominant H-2Db-restricted epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV).[1][2] This peptide serves as a critical tool in immunological research, particularly in studies involving T-cell responses to viral infections. Its ability to elicit robust CD8+ T-cell responses has made it a model antigen for investigating the dynamics of T-cell activation, exhaustion, and memory formation. This guide provides a comprehensive overview of the initial characterization of the NP(396-404) peptide, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Properties of the NP(396-404) Peptide

The NP(396-404) peptide is a nine-amino-acid sequence (FQPQNGQFI) that binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[3] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T-cells, initiating an immune response. The interaction between the NP(396-404) peptide and H-2Db is a critical determinant of its immunogenicity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies characterizing the immunological response to the NP(396-404) peptide.

Table 1: CD8+ T-Cell Response to LCMV Infection

| Time Point (days post-infection) | Parameter | C57BL/6 Mice | TNFR1-/- Mice | Reference |

| 6-9 | % NP(396-404)-specific CD8+ T-cells of total splenic CD8+ T-cells | 3-5% | Not specified | [4] |

| 30 | % NP(396-404)-specific CD8+ T-cells of total splenic CD8+ T-cells | < 0.1% (undetectable) | Persisted at higher levels than C57BL/6 | [4] |

| 70 | % NP(396-404)-specific CD8+ T-cells of total splenic CD8+ T-cells | Undetectable | Progressively declined to undetectable levels | [4] |

Table 2: Functional Analysis of NP(396-404)-Specific CD8+ T-Cells

| Experimental Condition | Assay | Readout | Result | Reference |

| LCMV-WE infection (Day 8) | Intracellular IFN-γ staining | % of CD8+ T-cells producing IFN-γ upon peptide restimulation | Substantially reduced in ERAP1 KO mice compared to wild-type | [5] |

| LCMV Armstrong infection (Day 27) | Intracellular IFN-γ and TNF-α staining | Frequencies of IFN-γ+ and IFN-γ+TNF-α+ CD8+ T-cells | Significantly higher in Prnp-/- mice compared to wild-type | [6] |

| LCMV-WE infection (Day 8) | 51Cr-release assay | % specific lysis of NP(396-404) pulsed target cells | Efficient lysis by splenocytes from infected mice | [1] |

| Chronic LCMV infection (Day 50) | In vivo CTL assay | % NP(396-404)-specific lysis | Diminished in LCMV-Cl13 infected mice compared to LCMV-Arm immune mice | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T-cells based on their cytokine production.

-

Cell Preparation: Isolate splenocytes from LCMV-infected mice at the desired time point.

-

In vitro Restimulation: Culture 2 x 10^6 splenocytes for 4-6 hours at 37°C with 2 µg/mL of NP(396-404) peptide.[1][6] Include a protein transport inhibitor, such as Brefeldin A (1 µg/mL), to trap cytokines intracellularly.[6][7] Recombinant murine IL-2 (50 U/mL) can also be added to the culture.[7]

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

-

Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ.

Chromium (51Cr) Release Assay

This assay measures the cytotoxic activity of T-cells.

-

Target Cell Preparation: Label target cells (e.g., EL-4) with 51Cr. Pulse one set of target cells with the NP(396-404) peptide and leave another set unpulsed as a control.

-

Effector Cell Preparation: Isolate splenocytes from LCMV-infected mice to serve as effector cells.

-

Co-culture: Co-culture the effector cells with the 51Cr-labeled target cells at various effector-to-target (E:T) ratios for a defined period (e.g., 5 hours).[1]

-

Supernatant Collection: Centrifuge the plates and collect the supernatant.

-

Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].

MHC-I Tetramer Staining

This technique allows for the direct visualization and quantification of antigen-specific T-cells.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from infected mice.

-

Tetramer Staining: Incubate the cells with a fluorescently labeled H-2Db/NP(396-404) tetramer. Tetramers are complexes of four MHC molecules bound to the specific peptide, which can bind to TCRs with high avidity.

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers like CD8.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to identify and quantify the population of CD8+ T-cells that bind to the NP(396-404) tetramer.[8]

Visualizations

Diagrams illustrating key pathways and workflows provide a clear conceptual understanding.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Critical Role for Perforin-, Fas/FasL-, and TNFR1-Mediated Cytotoxic Pathways in Down-Regulation of Antigen-Specific T Cells during Persistent Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Genomic and Biological Characterization of Aggressive and Docile Strains of LCMV Rescued from a Plasmid-Based Reverse Genetics System - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Models of Nucleoprotein (396-404) Immunogenicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models underpinning the immunogenicity of the nucleoprotein (NP) peptide spanning amino acids 396-404. It delves into the computational predictions of its processing and presentation by Major Histocompatibility Complex (MHC) Class I molecules and is supplemented with experimental data and detailed protocols for validation.

Theoretical Framework of NP (396-404) Immunogenicity

The immunogenicity of a peptide, such as the NP (396-404) epitope, is not an intrinsic property of its amino acid sequence alone. Instead, it is the culmination of a series of intricate molecular events within the cell, collectively known as the MHC Class I antigen presentation pathway. Theoretical models of immunogenicity aim to predict a peptide's ability to successfully navigate this pathway and be presented to cytotoxic T lymphocytes (CTLs). The key steps in this pathway, and the theoretical considerations for NP (396-404), are detailed below.

Proteasomal Cleavage

The journey of an endogenous antigen begins with its degradation by the proteasome, a multi-catalytic protease complex in the cytoplasm. The proteasome cleaves proteins into smaller peptide fragments. The C-terminus of an epitope is often generated directly by proteasomal cleavage.

Theoretical Prediction: Computational algorithms, such as NetChop, predict proteasomal cleavage sites based on the amino acid sequence flanking the cleavage site. These models are trained on extensive datasets of experimentally identified proteasome-generated peptide termini. For the full-length nucleoprotein, these algorithms would predict the likelihood of cleavage after specific residues, which would either generate the C-terminus of the NP (396-404) peptide or a precursor peptide.

Transporter Associated with Antigen Processing (TAP) Transport

Peptides generated by the proteasome are translocated from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). TAP has a preference for peptides of 8-16 amino acids in length with specific C-terminal residues, typically hydrophobic or basic.

Theoretical Prediction: The efficiency of a peptide's transport by TAP can be predicted using algorithms that have been trained on experimental data of peptide binding to and transport by TAP. These models analyze the peptide's sequence, particularly the C-terminal residue, to predict its transport efficiency. The sequence of NP (396-404) would be evaluated by these models to determine its likelihood of being successfully transported into the ER.

MHC Class I Binding

Inside the ER, peptides are loaded onto MHC Class I molecules. This binding is highly specific, with each MHC allele possessing a unique binding groove that accommodates peptides with a specific length and anchor residues at defined positions. The NP (396-404) epitope is known to be presented by the mouse MHC Class I molecule H-2Db.

Theoretical Prediction: The binding affinity of a peptide to a specific MHC Class I allele is a critical determinant of its immunogenicity and can be predicted with high accuracy using computational tools like NetMHCpan .[1][2][3] This tool utilizes artificial neural networks trained on large datasets of peptide-MHC binding affinities and eluted ligands. For NP (396-404), NetMHCpan can predict its binding affinity to H-2Db, providing a quantitative measure of this crucial interaction. The presence of appropriate anchor residues in the NP (396-404) sequence for the H-2Db binding groove is a key factor in this prediction. It has been noted that dominant negative structural elements at non-anchor positions can significantly impact peptide-MHC interaction, a factor that advanced structural modeling can help elucidate.[4]

Caption: MHC Class I Antigen Presentation Pathway for NP (396-404).

Caption: Logical Relationship of Immunogenicity Prediction and Validation.

Caption: General Experimental Workflow for Assessing NP (396-404) Immunogenicity.

Caption: Simplified T-Cell Receptor Signaling Pathway upon NP (396-404) Recognition.

Experimental Validation of NP (396-404) Immunogenicity

Theoretical predictions of immunogenicity must be validated through experimental assays. The NP (396-404) peptide has been extensively studied, particularly as an immunodominant epitope in the context of Lymphocytic Choriomeningitis Virus (LCMV) infection in mice.

Quantitative Data

The following tables summarize key quantitative data regarding the NP (396-404) epitope.

Table 1: MHC-I Binding and Cellular Abundance of NP (396-404)

| Parameter | Value | Source Organism | MHC Allele | Reference |

| Peptide Sequence | FQPQNGQFI | LCMV | H-2Db | [5] |

| MHC Binding Affinity | High | N/A | H-2Db | [6] |

| Peptide Density on Infected Cells | 154 pg per 10^9 cells | LCMV | H-2Db | [7] |

Table 2: T-Cell Responses to NP (396-404) in LCMV-Infected Mice

| Assay | Timepoint | Response Magnitude | Mouse Strain | Reference |

| MHC Tetramer Staining (Spleen) | Day 60 post-infection | 2.1 x 10^5 specific CD8+ T-cells | C57BL/6 | [8] |

| MHC Tetramer Staining (Bone Marrow) | Day 60 post-infection | 1.5 x 10^5 specific CD8+ T-cells | C57BL/6 | [8] |

| IFN-γ ELISpot | Chronic Infection | Reduced response | C57BL/6 | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to detect the production of cytokines, such as Interferon-gamma (IFN-γ), by specific T-cells upon stimulation with the NP (396-404) peptide.

Protocol:

-

Cell Stimulation:

-

Prepare a single-cell suspension of splenocytes from LCMV-infected mice.

-

Incubate approximately 1 x 10^6 splenocytes for 6 hours at 37°C in a total volume of 200 µl of medium.

-

Stimulate the cells with the NP (396-404) peptide at a final concentration of 1-2.5 µM.

-

Include a protein transport inhibitor, such as Brefeldin A (5 µg/ml), to block cytokine secretion and allow for intracellular accumulation.[8][10]

-

-

Surface Staining:

-

After stimulation, wash the cells and stain for cell surface markers, such as CD8, to identify the T-cell population of interest.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde).

-

Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin) to allow antibodies to access intracellular proteins.[10]

-

-

Intracellular Staining:

-

Stain for intracellular cytokines using a fluorochrome-conjugated anti-IFN-γ antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the NP (396-404) peptide.

-

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.

Protocol:

-

Plate Coating:

-

Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Incubate the plate overnight at 4°C.

-

-

Cell Plating and Stimulation:

-

Wash the plate to remove unbound antibody and block non-specific binding sites.

-

Add a single-cell suspension of splenocytes to the wells at a desired density (e.g., 2x10^5 to 4x10^5 cells/well).[11]

-

Stimulate the cells with the NP (396-404) peptide (e.g., 0.1 µg/ml).[9]

-

Incubate the plate for 18-48 hours at 37°C in a CO2 incubator.[12]

-

-

Detection:

-

Lyse the cells and wash the plate to remove cellular debris.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Incubate, then wash, and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

-

-

Spot Development:

-

Add a substrate that is converted by the enzyme into a colored precipitate. Each spot represents a single cytokine-secreting cell.

-

-

Analysis:

-

Count the spots in each well using an ELISpot reader to determine the frequency of NP (396-404)-specific, cytokine-producing cells.

-

This protocol is used to identify peptides that are naturally presented on MHC Class I molecules on the surface of infected cells.

Protocol:

-

Cell Lysis and Immunoaffinity Purification:

-

Peptide Elution:

-

Elute the bound peptides from the MHC molecules, typically using a mild acid treatment.

-

-

Peptide Separation and Analysis:

-

Separate the eluted peptides from the larger MHC molecules.

-

Analyze the peptide mixture using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[14]

-

-

Data Analysis:

-

Compare the obtained mass spectra against a protein sequence database to identify the sequence of the presented peptides, including NP (396-404).

-

Conclusion

The immunogenicity of the Nucleoprotein (396-404) peptide is a well-established phenomenon, supported by both theoretical models and extensive experimental validation. Computational tools provide a powerful framework for predicting the key steps in the MHC Class I antigen presentation pathway, from proteasomal cleavage to MHC binding. These in silico predictions, when combined with quantitative experimental data from techniques such as ICS, ELISpot, and MHC-I peptide elution, offer a comprehensive understanding of the molecular basis for the potent T-cell response to this viral epitope. This integrated approach is invaluable for the rational design of vaccines and immunotherapies targeting viral infections.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. NetMHCpan 4.0: Improved peptide-MHC class I interaction predictions integrating eluted ligand and peptide binding affinity data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NetMHCpan-4.1 and NetMHCIIpan-4.0: improved predictions of MHC antigen presentation by concurrent motif deconvolution and integration of MS MHC eluted ligand data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CTL escape viral variants. I. Generation and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Memory CD8+ T cells colocalize with IL-7+ stromal cells in bone marrow and rest in terms of proliferation and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. pnas.org [pnas.org]

- 11. ELISPOT protocol | Abcam [abcam.com]

- 12. mstechno.co.jp [mstechno.co.jp]

- 13. Immunopeptidomics Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. researchmgt.monash.edu [researchmgt.monash.edu]

Methodological & Application

Application Notes and Protocols: Nucleoprotein (396-404) Peptide for In Vivo Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction